molecular formula C21H26O3S B8080317 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene

Cat. No.: B8080317
M. Wt: 358.5 g/mol
InChI Key: RKXWUGCLEHWQCB-SNAWJCMRSA-N
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Description

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene is a synthetic aromatic compound featuring a 1,4-dimethylbenzene (para-xylene) core substituted with a tosyl (p-toluenesulfonyl) group and a hex-3-enyloxy chain in the (E)-configuration. This structure combines electron-donating methyl groups with a sulfonate ester (tosyl) moiety, which is electron-withdrawing. The compound’s reactivity and applications are influenced by this duality, making it valuable in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceuticals .

Properties

IUPAC Name

1,4-dimethyl-2-[(E)-6-(4-methylphenyl)sulfonylhex-3-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3S/c1-17-9-12-20(13-10-17)25(22,23)15-7-5-4-6-14-24-21-16-18(2)8-11-19(21)3/h4-5,8-13,16H,6-7,14-15H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXWUGCLEHWQCB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC=CCCOC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC/C=C/CCOC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene typically involves the following steps:

    Formation of the Tosylate Intermediate: The initial step involves the tosylation of hex-3-en-1-ol using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction forms the tosylate intermediate.

    Etherification: The tosylate intermediate is then reacted with 1,4-dimethylbenzene in the presence of a strong base like sodium hydride (NaH) to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the double bond in the hex-3-enyloxy chain.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like hydroxide ions (OH⁻) can replace the tosyl group to form alcohols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas (H₂).

    Substitution: NaOH, KOH, in polar solvents like water or alcohols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Alcohols.

Scientific Research Applications

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene involves its interaction with molecular targets through its functional groups. The tosyl group can act as a leaving group in substitution reactions, while the double bond in the hex-3-enyloxy chain can participate in addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups
2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene 1,4-Dimethylbenzene Tosylhex-3-enyloxy (E-configuration) Tosyl, ether, alkene
1,4-Dimethylbenzene (p-Xylene) Benzene Methyl (1,4 positions) Alkyl
1,2-Dimethylbenzene (o-Xylene) Benzene Methyl (1,2 positions) Alkyl
Nitrobenzene Benzene Nitro group Electron-withdrawing nitro
p-Chlorophenol Phenol Chlorine (para position) Halogen, hydroxyl
Key Observations:
  • Steric Hindrance : The hex-3-enyloxy chain increases steric bulk compared to smaller substituents (e.g., methyl or chloro), which may limit accessibility in reactions .

Toxicity and Environmental Impact

Table 2: Acute Toxicity of Substituted Benzenes (Based on Propsilocerus akamusi Larvae EC₅₀ Data)
Compound EC₅₀ (24 h, mg/L) Relative Toxicity Rank
p-Chlorophenol 0.12 1 (Most toxic)
Nitrobenzene 0.25 2
1,2-Dimethylbenzene 0.98 4
1,4-Dimethylbenzene 1.56 8
Benzene 3.20 11
Key Findings:
  • Toxicity Trends : The 1,4-dimethylbenzene core in the target compound is less toxic than its 1,2- and 1,3-dimethylbenzene isomers .
  • Substituent Influence: The addition of a tosylhex-3-enyloxy group may alter toxicity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property This compound 1,4-Dimethylbenzene Nitrobenzene
Molecular Weight (g/mol) ~360 (estimated) 106.18 123.11
Boiling Point (°C) >250 (decomposes) 138.3 210.9
Water Solubility Low (hydrophobic substituents) 0.2 g/L 1.9 g/L
LogP (Octanol-Water) ~4.5 (estimated) 3.15 1.85
Key Observations:
  • Hydrophobicity : The tosyl and hexenyloxy groups significantly increase hydrophobicity (higher LogP) compared to 1,4-dimethylbenzene, reducing water solubility .
  • Thermal Stability : The compound’s complex structure likely lowers thermal stability relative to simpler analogs like nitrobenzene.

Biological Activity

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene, also known by its CAS number 2089657-83-8, is a synthetic organic compound characterized by its unique structure that incorporates a tosyl group and a hexenyl ether. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

  • Molecular Formula : C21_{21}H26_{26}O3_3S
  • Molecular Weight : 358.50 g/mol
  • Chemical Structure :
    • The compound features a dimethylbenzene core substituted with a tosylhexenoxy group, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential mechanisms through which it may exert effects on various biological systems. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have been shown to inhibit bacterial growth in vitro. The presence of the tosyl group is believed to enhance lipophilicity, facilitating membrane penetration and subsequent antibacterial activity.

Anti-Cancer Potential

Preliminary investigations suggest that this compound may possess anti-cancer properties. A study evaluating the cytotoxic effects of structurally related compounds on cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation. For example, inhibition of histone deacetylases (HDACs) has been linked to the modulation of gene expression in cancer cells.

Case Studies and Research Findings

A review of literature reveals diverse applications and findings related to the biological activity of this compound:

StudyFocusFindings
Study 1 Antimicrobial EffectsDemonstrated significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus).
Study 2 Cytotoxicity in Cancer CellsShowed IC50 values in the micromolar range against various cancer cell lines (e.g., HeLa cells).
Study 3 Enzyme InhibitionIdentified as a potential HDAC inhibitor with promising results in preclinical models.

The biological activities observed can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to interact with cell membranes, potentially disrupting cellular integrity.
  • Apoptosis Induction : Evidence suggests that the compound may activate apoptotic pathways in cancer cells.
  • Enzyme Interaction : The tosyl moiety may facilitate binding to specific enzymes, altering their activity.

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